molecular formula C17H16ClFN2O3S B5288320 (2-CHLORO-4-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(2-CHLORO-4-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5288320
M. Wt: 382.8 g/mol
InChI Key: ICEKTUMAJLLDSZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, a phenylsulfonyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. One common method involves the reaction of 2-chloro-4-fluoroaniline with phenylsulfonyl chloride to form the intermediate compound, which is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares the chlorinated and fluorinated phenyl group but lacks the piperazine and phenylsulfonyl groups.

    4-Phenylsulfonylpiperazine: Contains the piperazine and phenylsulfonyl groups but lacks the chlorinated and fluorinated phenyl group.

Uniqueness

(2-Chloro-4-fluorophenyl)[4-(phenylsulfonyl)piperazino]methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-chloro-4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-16-12-13(19)6-7-15(16)17(22)20-8-10-21(11-9-20)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEKTUMAJLLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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